molecular formula C15H17NO B8428495 p-[2-(p-Tolyl)ethoxy]aniline

p-[2-(p-Tolyl)ethoxy]aniline

Cat. No.: B8428495
M. Wt: 227.30 g/mol
InChI Key: WPOGFQYHUIVIEX-UHFFFAOYSA-N
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Description

P-[2-(p-Tolyl)ethoxy]aniline is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[2-(4-methylphenyl)ethoxy]aniline

InChI

InChI=1S/C15H17NO/c1-12-2-4-13(5-3-12)10-11-17-15-8-6-14(16)7-9-15/h2-9H,10-11,16H2,1H3

InChI Key

WPOGFQYHUIVIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-[2-(4-Methylphenyl)ethoxy]nitrobenzene (VI) (5.14 g, 0.02 mole), sodium hydroxide powder (3.0 g) and sulfur (1.6 g, 0.05 mole) were added to a mixture of acetone (20 ml) and methanol (20 ml), followed by heating under reflux for 5 hours. After cooling, the reaction mixture was diluted with water, extracted with ether and treated in the same manner as in Example 18 to obtain 4.4 g of 4-[2-(4-methylphenyl)ethoxy]aniline (V) (yield, 96.9%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[2-(4-Methylphenyl)ethoxy]nitrobenzene (VI) (5.14 g, 0.02 mole) and sodium sulfide nonahydrate (9.6 g, 0.04 mole) were added to a mixture of 95% aqueous ethanol (50 ml) and 29% aqueous ammonia (50 ml), followed by heating under reflux for 20 hours. Sulfur deposited was filtered while hot, and the filtrate was cooled, extracted with ether and treated in the same manner as in Example 17 to obtain 4.3 g of 4-[2-(4-methylphenyl)ethoxy]aniline (V) (yield, 95%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-[2-(4-Methylphenyl)ethoxy]nitrobenzene (VI) (5.14 g, 0.02 mole) and iron powder (6.7 g, 0.12 mole) were added to 50% aqueous ethanol (50 ml), and a solution of conc. hydrochloric acid (1 ml) in 50% aqueous ethanol (10 ml) was added dropwise thereto over 15 minutes with stirring under reflux. After heating under reflux for an additional 2 hours, the reaction mixture was cooled, neutralized with a dilute aqueous sodium hydroxide solution and extracted with ether. The ether layer was washed with water, dried over anhydrous potassium carbonate, concentrated and distilled to obtain 4.1 g of 4-[2-(4-methylphenyl)ethoxy]aniline (V) (yield, 90.3%).
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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